N-(carboxymethyl)thiazolium bromide

説明

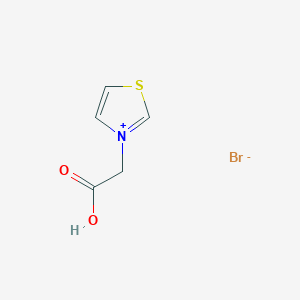

N-(Carboxymethyl)thiazolium bromide is a quaternary ammonium compound featuring a thiazolium ring substituted with a carboxymethyl group at the nitrogen atom. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents and the ability to act as a complexing agent in electrochemical systems . Its synthesis typically involves alkylation of thiazole derivatives with bromoacetate precursors under mild conditions, as seen in analogous thiazolium bromide syntheses . The compound has garnered attention in energy storage research, particularly in zinc-bromine (Zn/Br) flow batteries, where it functions as a bromine-complexing agent (BCA) to mitigate bromine volatility and improve battery efficiency .

特性

IUPAC Name |

2-(1,3-thiazol-3-ium-3-yl)acetic acid;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.BrH/c7-5(8)3-6-1-2-9-4-6;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIZTRJYTXUROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[N+]1CC(=O)O.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

N-Phenacylthiazolium Bromide (PTB)

- Structure : Substituted with a phenacyl group (C₆H₅COCH₂) at the thiazolium nitrogen.

- Function : Acts as an advanced glycation end-product (AGE) cross-link breaker, reducing vascular complications in diabetic models .

- Key Data :

- Comparison : Unlike N-(carboxymethyl)thiazolium bromide, PTB lacks a carboxylate group, limiting its solubility in aqueous systems but enhancing lipid membrane permeability for tissue targeting.

Alagebrium (ALT-711)

- Structure : 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazolium chloride.

- Function : Second-generation AGE cross-link breaker with clinical relevance in reversing vascular stiffness .

- Key Data :

- Comparison : The methyl and phenyl substituents in alagebrium improve metabolic stability compared to this compound, which may degrade under acidic conditions due to its labile carboxymethyl group.

Methylethylmorpholinium Bromide (MEM-Br)

- Structure : N-Methyl-N-ethylmorpholinium bromide.

- Function : Conventional BCA in Zn/Br batteries, forming stable polybromide complexes .

- Key Data :

- Comparison : this compound outperforms MEM-Br in reducing immiscible phase volume by 30% during polybromide formation, attributed to its carboxylate-enhanced solubility .

1-(2-Carboxymethyl)-1-Methylmorpholin-1-ium Bromide

- Structure : Morpholinium derivative with a carboxymethyl substituent.

- Function : Reduces bromine phase separation in flow batteries .

- Key Data :

Ionic Liquids and Catalysts

N-Dodecylthiazolium Bromide

- Structure : Thiazolium ring with a dodecyl chain at nitrogen.

- Function : Antimicrobial agent and catalyst in organic synthesis .

- Key Data :

- Comparison : The long alkyl chain in N-dodecylthiazolium bromide enhances lipophilicity for antimicrobial action, whereas the carboxymethyl group in this compound favors hydrophilic applications.

Imidazo[2,1-b]thiazolium Bromides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。